4-Fluorothiophene-3-sulfonyl chloride

Description

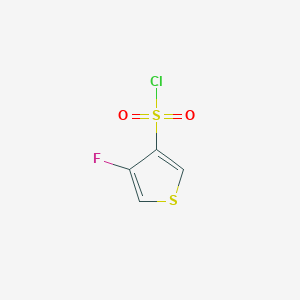

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluorothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-2-9-1-3(4)6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZRZHHTGBVDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorothiophene 3 Sulfonyl Chloride and Analogous Structures

General Approaches to Sulfonyl Chloride Synthesis

The formation of an aryl or heteroaryl sulfonyl chloride is a cornerstone of sulfonamide and sulfonate ester synthesis. Several classical and modern methods are available, each with its own advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Chlorosulfonation Reactions (e.g., using chlorosulfonic acid, sulfuryl chloride)

Direct chlorosulfonation using chlorosulfonic acid is a traditional and widely used method for introducing a sulfonyl chloride group onto aromatic and heteroaromatic rings. This electrophilic aromatic substitution reaction is typically effective for electron-rich systems. However, the high reactivity of chlorosulfonic acid can lead to a lack of regioselectivity and the formation of undesired byproducts, particularly with sensitive substrates. The reaction often requires harsh conditions, which may not be compatible with a fluorinated thiophene (B33073) ring that is susceptible to decomposition or polymerization.

Sulfuryl chloride (SO₂Cl₂) can also be employed for the synthesis of sulfonyl chlorides, often from precursor organosulfur compounds like thiols or disulfides through oxidative chlorination. In some cases, it can be used to convert sulfinates to sulfonyl chlorides. d-nb.info While effective, the reaction with sulfuryl chloride can also be aggressive and may require careful control of the reaction temperature to avoid side reactions. lookchem.com

Table 1: Comparison of Chlorosulfonating Agents

| Reagent | Typical Reaction Type | Advantages | Disadvantages |

|---|---|---|---|

| Chlorosulfonic Acid (ClSO₃H) | Electrophilic Aromatic Substitution | Readily available, powerful sulfonating agent | Harsh conditions, low regioselectivity, potential for side reactions |

Oxidative Chlorination Protocols for Sulfur Precursors (e.g., thiols, disulfides)

A more controlled and often higher-yielding approach to sulfonyl chlorides involves the oxidative chlorination of sulfur-containing precursors such as thiols (mercaptans) or disulfides. This strategy offers better regiocontrol, as the position of the sulfur atom is predetermined. A variety of oxidizing and chlorinating agent combinations have been developed for this transformation.

For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of HCl can effectively convert thiols to sulfonyl chlorides. acs.org This method often proceeds under milder conditions compared to direct chlorosulfonation. Another approach involves the use of hydrogen peroxide in combination with thionyl chloride (SOCl₂), which has been shown to be a highly reactive reagent for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides with high purity. acs.org More recently, a continuous flow, metal-free protocol using nitric acid, hydrochloric acid, and oxygen has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides. nih.gov This method offers environmental benefits and improved safety for a potentially hazardous reaction. The use of chlorine dioxide has also been explored for the oxidation of thiols and disulfides to sulfonyl chlorides. researchgate.net

Table 2: Selected Oxidative Chlorination Methods for Thiol and Disulfide Precursors

| Reagents | Substrate | Key Features |

|---|---|---|

| N-Chlorosuccinimide/HCl | Thiols | Mild conditions, good functional group tolerance |

| H₂O₂/SOCl₂ | Thiols | High reactivity, high purity of products acs.org |

| HNO₃/HCl/O₂ (Flow) | Thiols, Disulfides | Metal-free, environmentally friendly, scalable nih.gov |

| Chlorine Dioxide (ClO₂) | Thiols, Disulfides | Effective oxidant researchgate.net |

Exploitation of Stable Sulfur Dioxide Surrogates

Given that sulfur dioxide (SO₂) is a gas and can be inconvenient to handle in a laboratory setting, stable, solid surrogates have been developed. These reagents release SO₂ in situ, allowing for safer and more practical reaction setups. One of the most notable examples is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). d-nb.inforesearchgate.net DABSO has been successfully employed in the synthesis of a variety of sulfur-containing compounds, including sulfonyl chlorides. For example, in a palladium-catalyzed reaction, arylboronic acids can be converted to the corresponding sulfonyl chlorides using a sulfur dioxide surrogate. nih.gov Thionyl chloride can also act as a source of sulfur dioxide in Sandmeyer-type reactions to form sulfonyl chlorides from aryl diazonium salts. d-nb.info

Electrochemical and Sustainable Synthetic Routes to Sulfonyl Chlorides

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Electrochemical synthesis offers a promising alternative to traditional reagent-based approaches. For example, an electrochemical oxidative coupling of amines and thiols has been developed for the synthesis of sulfonamides, which typically proceed through a sulfonyl chloride intermediate. chemistryviews.org This method avoids the need for harsh oxidants and generates hydrogen as the only byproduct.

Photocatalysis represents another sustainable strategy. A method for the synthesis of sulfonyl chlorides from aryldiazonium salts using a heterogeneous potassium poly(heptazine imide) photocatalyst has been reported. acs.org This reaction proceeds under mild conditions using visible light and demonstrates high functional group tolerance.

Regioselective Fluorination Strategies for Thiophene Rings

The introduction of a fluorine atom at a specific position on the thiophene ring is a critical step in the synthesis of 4-fluorothiophene-3-sulfonyl chloride. The electronic nature of the thiophene ring and the directing effects of existing substituents must be carefully considered to achieve the desired regioselectivity.

Direct Fluorination Techniques for Aromatic Systems

Direct fluorination of aromatic and heteroaromatic compounds with elemental fluorine (F₂) is a challenging transformation due to the high reactivity of fluorine gas, which often leads to non-selective reactions and degradation of the starting material. dntb.gov.ua However, with the development of specialized reagents and techniques, direct fluorination has become more feasible. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are often used for the direct fluorination of electron-rich aromatic systems. The regioselectivity of these reactions is governed by the electronic properties of the substrate. For thiophene, which is an electron-rich heterocycle, electrophilic fluorination is a potential route, although controlling the position of fluorination can be difficult. The synthesis of 3-alkyl-4-fluorothiophenes has been achieved through the electrophilic fluorination of lithiated thiophenes, highlighting a strategy for regioselective fluorination. acs.orgacs.org

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Chlorosulfonic acid |

| Sulfuryl chloride |

| Thiol |

| Disulfide |

| N-chlorosuccinimide |

| Thionyl chloride |

| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| Thiophene |

Introduction of Fluorine via Fluorine-Containing Building Blocks

One effective strategy for synthesizing fluorinated heterocycles is to construct the ring system using precursors that already contain the fluorine atom. nih.govresearchgate.net This "building block" approach ensures the regioselective placement of fluorine and avoids harsh fluorinating conditions on the sensitive thiophene ring. researchgate.net The synthesis of fluorinated compounds through this method is often simpler, providing high regioselectivity and yields. researchgate.net

This methodology leverages various fluorine-containing starting materials which, through cyclization reactions, form the desired fluorinated thiophene core. beilstein-journals.orgalfa-chemistry.com For instance, appropriately substituted 1,4-dicarbonyl compounds can be treated with sulfurizing agents like phosphorus pentasulfide or Lawesson's reagent in the Paal-Knorr thiophene synthesis to yield the thiophene ring. pharmaguideline.com If one of the precursor's carbons bears a fluorine atom, this element is directly incorporated into the final heterocyclic product.

Common types of fluorinated building blocks include:

Fluoroalkyl-substituted carbonyl compounds. researchgate.net

Polyfluoroalkyl-1,3-dicarbonyl compounds. researchgate.net

Fluorinated compounds with multiple bonds. researchgate.net

The use of these building blocks is a cornerstone in producing a diverse array of fluorinated heterocyclic compounds, which is crucial for the development of new biologically active molecules. nih.govresearchgate.net

Directed Metalation and Subsequent Electrophilic Fluorination on Thiophenes

An alternative to the building block method is the direct fluorination of a pre-existing thiophene ring. This can be achieved with high regioselectivity through a directed ortho-metalation (DoM) strategy. baranlab.org This process involves the use of a directing metalation group (DMG) on the thiophene ring, which complexes with a strong organolithium base (e.g., n-butyllithium) to facilitate deprotonation at an adjacent carbon atom. baranlab.orguwindsor.ca For thiophene itself, lithiation preferentially occurs at the C2 position due to the acidity of the proton. reddit.com However, a strategically placed DMG can direct this lithiation to other positions.

Once the thiophene is lithiated at the desired position, the resulting organolithium intermediate is quenched with an electrophilic fluorine source ("F+"). wikipedia.org This two-step sequence allows for precise installation of a fluorine atom onto the ring. A variety of electrophilic N-F reagents are commercially available and are generally stable, safe, and effective for this purpose. wikipedia.orgalfa-chemistry.com

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, safe, and soluble in various organic solvents. Effective for fluorinating aromatic compounds. wikipedia.orgalfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF4) | Stable, has mild use conditions, and is widely applicable for electron-rich aromatic compounds. alfa-chemistry.comresearchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent used in electrophilic fluorination. wikipedia.org |

| N-Fluoropyridinium salts | NFPy | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com |

The choice of base, solvent, temperature, and fluorinating agent is critical for the success of this reaction, influencing both yield and selectivity. researchgate.netacs.org

Convergent and Divergent Synthesis of this compound

The synthesis of the target molecule, this compound, can be approached through convergent or divergent pathways, which primarily differ in the sequence of introducing the key functional groups.

Construction from Pre-fluorinated Thiophene Systems

A logical and common approach begins with a thiophene ring that is already fluorinated in the correct position (C4). Obtaining 4-fluorothiophene or a suitable derivative is the key initial step. This pre-fluorinated intermediate can be synthesized using methods such as those described in section 2.2.2, where the ring is constructed from a fluorine-containing building block. Once the 4-fluorothiophene core is secured, the subsequent focus is the introduction of the sulfonyl chloride group at the C3 position. This strategy isolates the challenges of fluorination from those of sulfonylation.

Introduction of the Sulfonyl Chloride Moiety onto the Fluorinated Thiophene Core

With a 4-fluorothiophene derivative in hand, the sulfonyl chloride group must be installed at the C3 position. Several established methods exist for converting aromatic compounds into their sulfonyl chloride counterparts.

One robust method involves the lithiation of the C3 position of 4-fluorothiophene, followed by quenching the resulting organolithium species with sulfuryl chloride (SO₂Cl₂) or sulfur dioxide (SO₂). If sulfur dioxide is used, the intermediate sulfinate salt is then treated with an oxidative chlorinating agent like N-chlorosuccinimide (NCS) to yield the final sulfonyl chloride. prepchem.com

Alternatively, direct sulfonation of the 4-fluorothiophene ring can be achieved using chlorosulfonic acid, which can install a chlorosulfonyl group directly onto the ring. google.comtandfonline.com The regioselectivity of this electrophilic substitution would be influenced by the directing effects of the existing fluorine atom. Another pathway involves the conversion of a thiophenesulfonic acid to the corresponding sulfonyl chloride using reagents like thionyl chloride or 1,3,5-trichloro-1,3,5-triazinane (TAPC). google.comlookchem.com Furthermore, thiophene-derived thiols can be converted directly to sulfonyl chlorides via oxidative chlorination using reagents such as hydrogen peroxide with thionyl chloride or NCS. organic-chemistry.orgorganic-chemistry.org

| Starting Material | Key Reagents | Description of Method |

|---|---|---|

| Aryl Lithium Species | 1. SO₂ 2. N-Chlorosuccinimide (NCS) | The aryl lithium is trapped with sulfur dioxide to form a lithium sulfinate, which is then oxidized with NCS to the sulfonyl chloride. prepchem.com |

| Aromatic Compound | Chlorosulfonic acid (ClSO₃H) | Direct electrophilic substitution reaction that installs the -SO₂Cl group onto the aromatic ring. google.com |

| Sulfonic Acid | Thionyl chloride (SOCl₂) or TAPC | Conversion of a sulfonic acid functional group into the more reactive sulfonyl chloride. google.comlookchem.com |

| Thiol or Disulfide | H₂O₂/SOCl₂ or NCS/HCl | Oxidative chlorination directly converts the sulfur-containing starting material to the sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 4 Fluorothiophene 3 Sulfonyl Chloride

The Electrophilic Nature of the Sulfonyl Chloride Functional Group

The sulfonyl chloride (-SO₂Cl) functional group is characterized by a sulfur atom in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the bonds, creating a strong partial positive charge on the sulfur atom and rendering it highly electrophilic. pearson.com This inherent electrophilicity is the driving force for its reactions with a wide array of nucleophiles.

In 4-Fluorothiophene-3-sulfonyl chloride, the electrophilic character of the sulfur center is further intensified by the inductive electron-withdrawing effects of both the fluorine atom and the thiophene (B33073) ring itself. Electron-withdrawing substituents on the aromatic or heteroaromatic ring attached to a sulfonyl chloride group are known to increase the rate of nucleophilic substitution at the sulfur atom. nih.gov This is because they enhance the partial positive charge on the sulfur, making it a harder electrophilic center and more susceptible to attack.

The mechanism of nucleophilic substitution at a sulfonyl sulfur center is generally considered to be a concerted SN2-type displacement, proceeding through a single trigonal bipyramidal transition state. nih.gov However, an addition-elimination mechanism involving a transient pentacoordinate sulfur intermediate is also possible, particularly with certain nucleophiles or when the sulfur atom's electrophilicity is high. nih.govresearchgate.net For this compound, the high degree of electron deficiency at the sulfur atom makes it a potent electrophile, readily engaging in reactions with various nucleophiles. pearson.com

Nucleophilic Substitution Reactions at the Sulfur Center

The primary mode of reactivity for this compound involves nucleophilic substitution at the electrophilic sulfur atom, displacing the chloride leaving group. This pathway allows for the synthesis of a diverse range of sulfur-containing compounds.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides, a class of compounds with significant applications. ucl.ac.ukekb.eg The reaction of this compound with an amine proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is typically followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, often facilitated by a non-nucleophilic base (like triethylamine (B128534) or pyridine) or a second equivalent of the reacting amine, to yield the stable sulfonamide. ekb.egorganic-chemistry.org

The general reaction is as follows:

4-F-Thiophene-3-SO₂Cl + R¹R²NH → 4-F-Thiophene-3-SO₂NR¹R² + HCl

Given the high reactivity of sulfonyl chlorides, these reactions are often rapid and can be performed under mild conditions. princeton.edu

Table 1: Representative Synthesis of Sulfonamides This table presents illustrative examples based on the general reactivity of sulfonyl chlorides, as specific examples for this compound are not readily available in the cited literature.

| Amine Nucleophile | Product | Typical Conditions |

|---|---|---|

| Aniline | N-phenyl-4-fluorothiophene-3-sulfonamide | Pyridine (B92270) or Triethylamine, CH₂Cl₂, 0 °C to RT |

| Piperidine | 1-((4-fluorothiophen-3-yl)sulfonyl)piperidine | Triethylamine, THF, 0 °C to RT |

| Ammonia (aq.) | 4-fluorothiophene-3-sulfonamide | Excess NH₄OH, Dioxane, RT |

Analogous to the synthesis of sulfonamides, this compound reacts with alcohols or phenols to form sulfonate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center. youtube.com These reactions are almost universally carried out in the presence of a base, such as pyridine, which serves both to deprotonate the alcohol and to neutralize the HCl byproduct. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction. youtube.com

The general reaction is as follows:

4-F-Thiophene-3-SO₂Cl + R-OH → 4-F-Thiophene-3-SO₂OR + HCl

Table 2: Representative Synthesis of Sulfonate Esters This table presents illustrative examples based on the general reactivity of sulfonyl chlorides.

| Alcohol/Phenol Nucleophile | Product | Typical Conditions |

|---|---|---|

| Methanol | Methyl 4-fluorothiophene-3-sulfonate | Pyridine, CH₂Cl₂, 0 °C |

| Phenol | Phenyl 4-fluorothiophene-3-sulfonate | Pyridine, CH₂Cl₂, RT |

| Isopropanol | Isopropyl 4-fluorothiophene-3-sulfonate | Triethylamine, THF, 0 °C to RT |

Sulfones can be generated from sulfonyl chlorides through several methods, most notably via Friedel-Crafts-type reactions with electron-rich aromatic compounds or by reaction with organometallic reagents. In a Friedel-Crafts sulfonylation, a Lewis acid catalyst (e.g., AlCl₃) activates the sulfonyl chloride, which then undergoes electrophilic aromatic substitution with another arene to form a diaryl sulfone. wikipedia.org

The general reaction is as follows:

4-F-Thiophene-3-SO₂Cl + Arene-H --(Lewis Acid)--> 4-F-Thiophene-3-SO₂-Arene + HCl

Alternatively, sulfones can be synthesized by the reduction of sulfonyl chlorides to sulfinate salts, followed by in-situ alkylation. rsc.org For instance, magnesium can reduce a sulfonyl chloride to a magnesium sulfinate, which can then be reacted with an alkyl halide to produce the corresponding sulfone in a one-pot procedure. rsc.org Photoredox catalysis has also emerged as a method for synthesizing sulfones from sulfonyl chlorides and alkenes. organic-chemistry.org

Carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can react with sulfonyl chlorides. researchgate.netrsc.org These reactions can provide access to sulfones if the organometallic reagent adds once. However, the high reactivity of these nucleophiles can sometimes lead to over-reduction or other side reactions. nih.gov The reaction of an aryl Grignard reagent with sulfuryl chloride is a known method for preparing the corresponding aryl sulfonyl chloride, highlighting the fundamental reactivity between these species. rsc.org The coupling of pre-formed sulfonylpyridines with Grignard reagents has also been shown to proceed, suggesting that the sulfonyl group can be displaced by the carbon nucleophile. researchgate.net

Reactivity Profile of the Fluorinated Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution. britannica.com However, the presence of two strong electron-withdrawing groups—the fluorine at the 4-position and the sulfonyl chloride at the 3-position—dramatically alters this reactivity profile. These groups significantly deactivate the thiophene ring towards electrophilic attack by withdrawing electron density.

Conversely, this strong electron withdrawal makes the thiophene ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . nih.govlibretexts.org In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring at a carbon bearing a suitable leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For this compound, the fluorine atom could potentially act as a leaving group in an SNAr reaction, especially given that fluoride (B91410) is an excellent leaving group in many SNAr systems due to its high electronegativity which facilitates the initial nucleophilic attack (the rate-determining step). libretexts.org The sulfonyl chloride group at the adjacent position would provide powerful stabilization for the negative charge in the Meisenheimer intermediate. Computational studies on substituted nitrothiophenes confirm that electron-withdrawing groups like sulfonyl groups facilitate the SNAr mechanism. nih.gov Therefore, it is expected that this compound would react with strong nucleophiles (e.g., alkoxides, thiolates) to displace the fluoride ion, providing a route to 4-substituted-thiophene-3-sulfonyl chloride derivatives. It's also plausible that under certain conditions, particularly with softer nucleophiles, substitution could occur at the carbon bearing the chlorine of the sulfonyl chloride, though this is less typical. Thiophenes are generally more reactive than their benzene (B151609) analogues in nucleophilic substitution reactions. uoanbar.edu.iq

Influence of Fluorine Substitution on Thiophene Aromaticity and Ring Reactivity

The introduction of a fluorine atom onto the thiophene ring at the 4-position significantly modulates the electronic properties and, consequently, the reactivity of the heterocyclic system. Thiophene itself possesses a high degree of aromaticity, greater than furan (B31954) but less than benzene, arising from the delocalization of the sulfur atom's lone pair of electrons into the π-system. pharmaguideline.comslideshare.net This aromatic character contributes to its stability and its propensity to undergo electrophilic substitution reactions. pharmaguideline.com

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the thiophene ring, which generally deactivates it towards electrophilic attack compared to unsubstituted thiophene. researchgate.net However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M or +R effect). While this mesomeric effect is generally weaker than its inductive effect, it still plays a crucial role in directing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Considerations on Fluorinated Thiophenes

Thiophene typically undergoes electrophilic aromatic substitution preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from C3 (β) attack. pearson.com In the case of this compound, the scenario is more complex due to the presence of two powerful electron-withdrawing groups: the fluorine atom and the sulfonyl chloride group (-SO₂Cl).

Both the fluorine at C4 and the sulfonyl chloride at C3 strongly deactivate the ring towards electrophilic attack. The sulfonyl chloride group is a potent deactivating group and a meta-director in benzene chemistry. In the thiophene system, its deactivating nature is also pronounced. The fluorine atom, as discussed, is also deactivating. researchgate.net

Considering the directing effects on the remaining unsubstituted positions (C2 and C5):

Attack at C2: This position is ortho to the -SO₂Cl group and meta to the fluorine atom. The directing effects are conflicting.

Attack at C5: This position is para to the -SO₂Cl group and ortho to the fluorine atom.

Given the strong deactivating nature of both substituents, forcing electrophilic substitution on the this compound ring would require harsh reaction conditions. The substitution pattern would be dictated by the complex interplay of the inductive and resonance effects of both the fluoro and sulfonyl chloride groups. Generally, electrophilic substitution on such a deactivated ring is synthetically challenging. electrochem.org

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluorinated Thiophenes

The presence of strong electron-withdrawing groups, such as the fluorine and sulfonyl chloride moieties, renders the thiophene ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction pathway is a crucial method for the functionalization of electron-poor aromatic and heteroaromatic systems. researchgate.net

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. nih.gov A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

For this compound, several SNAr pathways are conceivable:

Displacement of the Fluorine Atom: The C-F bond is strong, but fluorine can act as a leaving group in SNAr reactions, particularly when the ring is highly activated by other electron-withdrawing groups. masterorganicchemistry.com The rate-determining step is the initial nucleophilic attack, which is accelerated by the electronegativity of fluorine pulling electron density from the ring. masterorganicchemistry.com The adjacent sulfonyl chloride group at C3 would provide substantial stabilization for the negative charge developed in the Meisenheimer intermediate.

Displacement of the Sulfonyl Chloride Group: While less common than halide displacement, the sulfonyl chloride group can potentially act as a leaving group in some SNAr reactions.

The regiochemistry of the nucleophilic attack would be directed by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. Attack at C4 (displacing fluoride) would be stabilized by the sulfonyl chloride group at C3. Computational studies on similar 2-methoxy-3-X-5-nitrothiophenes have shown that the reaction proceeds through the addition of the nucleophile to the carbon bearing the leaving group, followed by elimination. nih.gov The presence of activating groups is essential for the reaction to proceed efficiently. wikipedia.org

Table 1: Factors Influencing SNAr Reactivity in Fluorinated Thiophenes

| Factor | Influence on SNAr Reactivity | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Accelerates the reaction | Stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com |

| Leaving Group | Halogens (F, Cl, Br, I) are common. | The rate is often not dependent on C-LG bond strength but on the stability of the intermediate. masterorganicchemistry.com |

| Nucleophile | Strong nucleophiles are required. | Must be able to attack the electron-deficient aromatic ring. |

| Solvent | Polar aprotic solvents are typical. | Solvate the cation without strongly solvating the nucleophile, enhancing its reactivity. |

Radical and Transition-Metal-Catalyzed Transformations Involving this compound

Sulfonyl chlorides are versatile precursors for the generation of sulfonyl radicals (RSO₂•). ucl.ac.uk These radicals can be generated through various methods, including photolysis, thermolysis, or single-electron transfer (SET) from a reductant. Once formed, sulfonyl radicals can participate in a range of transformations, such as addition to alkenes and alkynes. ucl.ac.ukmagtech.com.cn For this compound, radical generation would yield the 4-fluorothiophen-3-ylsulfonyl radical, which could then be trapped by various radical acceptors. Visible-light photoredox catalysis has emerged as a powerful method for generating sulfonyl radicals from sulfonyl chlorides under mild, redox-neutral conditions. rsc.org

Transition-metal catalysis offers a powerful toolkit for the functionalization of halogenated and sulfonated aromatic compounds. nih.govnih.gov this compound possesses two potential handles for cross-coupling reactions: the C-F bond and the C-SO₂Cl bond.

Reactions at the Sulfonyl Chloride Moiety: The sulfonyl chloride group can undergo transition-metal-catalyzed reactions. For instance, palladium-catalyzed desulfinative coupling reactions can form new carbon-carbon or carbon-heteroatom bonds.

Reactions involving C-F Bond Activation: While C-F bonds are generally strong and less reactive in cross-coupling compared to C-Cl, C-Br, or C-I bonds, their activation is an area of active research. Specific catalyst systems, often involving nickel or palladium with specialized ligands, can facilitate the coupling of aryl fluorides.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For example, palladium-catalyzed trifluoromethylation of aryl chlorides has been developed, showcasing the potential for functionalizing halogenated heterocycles. nih.govbeilstein-journals.orgresearchgate.net Similar methodologies could potentially be adapted for reactions involving this compound.

Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others, while regioselectivity refers to the preferential reaction at one position over another. slideshare.net In a molecule like this compound, with multiple reactive sites (the sulfonyl chloride group, the C-F bond, and the C-H bonds at positions 2 and 5), controlling selectivity is paramount for synthetic utility.

Reactions at the Sulfonyl Chloride: The sulfonyl chloride is the most electrophilic and typically the most reactive site towards nucleophiles like amines, alcohols, or organometallic reagents. Reactions such as sulfonamide or sulfonate ester formation would be expected to occur chemoselectively at this group under mild conditions, leaving the C-F and C-H bonds intact.

Nucleophilic Aromatic Substitution: As discussed in section 3.3.3, SNAr reactions would likely target the C-F bond, especially with strong nucleophiles and under conditions that favor this pathway. The high activation provided by the sulfonyl chloride group would direct the regioselectivity to the C4 position.

Metal-Catalyzed Cross-Coupling: The selectivity between the C-F bond and the C-SO₂Cl group in cross-coupling reactions would depend heavily on the choice of metal catalyst, ligands, and reaction conditions. It is often possible to achieve selective reaction at one site over the other. For instance, certain palladium catalysts might favor reaction at the sulfonyl chloride, while specific nickel catalysts might be required to activate the C-F bond.

Electrophilic Substitution: If forced, electrophilic substitution would exhibit regioselectivity based on the combined directing effects of the existing substituents, though this pathway is generally disfavored due to the deactivated nature of the ring.

Applications of 4 Fluorothiophene 3 Sulfonyl Chloride in Complex Molecule Synthesis

Construction of Sulfonamide Derivatives for Advanced Materials and Chemical Probes

The reaction of 4-fluorothiophene-3-sulfonyl chloride with primary or secondary amines is a primary method for synthesizing novel sulfonamide derivatives. ijarsct.co.inresearchgate.net This transformation is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. impactfactor.org The resulting 4-fluorothiophene-3-sulfonamides are of significant interest in the development of advanced materials and chemical probes.

The incorporation of the fluorinated thiophene (B33073) moiety can impart unique physicochemical properties, such as enhanced thermal stability, specific electronic characteristics, and tailored solubility, which are desirable for materials science applications. Furthermore, sulfonyl fluoride (B91410) and sulfonamide groups have been increasingly utilized as covalent probes in chemical biology to study protein function. rsc.orgnih.gov The reactivity of these groups can be tuned to target specific amino acid residues within proteins. nih.gov The synthesis of sulfonamides from this compound provides a direct route to creating bespoke chemical probes for biological research.

Table 1: General Synthesis of 4-Fluorothiophene-3-sulfonamides

| Reactant 1 | Reactant 2 | Condition | Product |

|---|

Synthesis of Sulfonyl Fluorides and Related Sulfur-Containing Functional Groups

This compound is a direct precursor to 4-fluorothiophene-3-sulfonyl fluoride. This conversion is typically achieved through a nucleophilic halogen exchange (HALEX) reaction, where a fluoride source, such as potassium fluoride or potassium bifluoride, displaces the chloride atom. ccspublishing.org.cnmdpi.com This method is one of the most conventional approaches for preparing sulfonyl fluorides. ccspublishing.org.cn

Sulfonyl fluorides are valued for their unique stability and reactivity profile, which is distinct from that of sulfonyl chlorides. nih.gov They are key components in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and specific reactions. nih.govnih.gov This makes 4-fluorothiophene-3-sulfonyl fluoride a valuable building block for creating complex molecular architectures.

Beyond sulfonyl fluorides, the sulfonyl chloride group can be transformed into other sulfur-containing functionalities. For instance, it can be reduced to form sulfinamides, which are important intermediates in asymmetric synthesis. nih.gov

Table 2: Conversion of this compound to Related Sulfur Compounds

| Product | Reagents | Reaction Type |

|---|---|---|

| 4-Fluorothiophene-3-sulfonyl fluoride | Potassium fluoride (KF) | Halogen Exchange |

Utilization in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Desulfitative Heteroarylations)

The sulfonyl chloride group in this compound can participate in palladium-catalyzed cross-coupling reactions. While less common than aryl halides, arylsulfonyl chlorides can function as effective coupling partners. nih.gov A key transformation is the desulfonylative cross-coupling, where the C-S bond is cleaved, and a new carbon-carbon or carbon-heteroatom bond is formed. This process effectively allows the sulfonyl chloride to act as an equivalent to an aryl halide. nih.gov

This reactivity enables the synthesis of various substituted 4-fluorothiophenes, which would be difficult to access through other methods. The palladium-catalyzed coupling of this compound with boronic acids (Suzuki coupling), organotin compounds (Stille coupling), or other organometallic reagents can introduce a wide range of substituents onto the thiophene ring. nih.govresearchgate.net

Precursor Role in the Synthesis of Fluorinated Thiophene Scaffolds for Electronic and Optoelectronic Applications

Fluorinated thiophene-based materials are increasingly investigated for their potential in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can modulate the electronic properties of the material, including the HOMO/LUMO energy levels, and improve device stability.

This compound serves as a key starting material for building more complex fluorinated thiophene scaffolds. Through the reactions described previously—such as sulfonamide formation, conversion to sulfonyl fluoride, and palladium-catalyzed cross-coupling—a variety of derivatives can be prepared. These derivatives can then be polymerized or incorporated into larger conjugated systems. For example, thiophene-fused siloles, which have applications in materials science, can be synthesized from functionalized thiophenes. mdpi.com The versatility of the sulfonyl chloride group allows for the creation of a library of fluorinated thiophene monomers for the development of new electronic and optoelectronic materials.

Intermediate in the Formation of Diverse Fused and Polyheterocyclic Systems

The reactivity of the this compound moiety makes it a valuable intermediate for constructing fused and polyheterocyclic systems. The sulfonyl group can be transformed into other functional groups that can then participate in intramolecular cyclization reactions.

For instance, the sulfonyl chloride can be converted into a sulfonamide, which can then be further functionalized. Subsequent reactions, such as intramolecular C-H activation or condensation reactions, can lead to the formation of thiophene-fused heterocycles. These complex ring systems are common motifs in pharmaceuticals and functional materials. The synthesis of annelated pyrazole (B372694) derivatives from sulfolene highlights the utility of sulfur-containing five-membered rings in constructing fused systems. researchgate.net

Derivatization to Fluorinated Thiophenols and Related Sulfur-Containing Aromatics

This compound can be chemically reduced to produce 4-fluorothiophene-3-thiol (a thiophenol). Common reducing agents for converting sulfonyl chlorides to thiols include zinc dust in an acidic medium or stronger reducing agents like lithium aluminum hydride.

Fluorinated thiophenols are important intermediates in organic synthesis. They can undergo a variety of reactions, including S-alkylation, S-arylation, and oxidation to disulfides. These thiophenol derivatives are precursors for synthesizing sulfur-containing heterocycles and other complex molecules. The development of derivatization reagents for thiols, such as those based on the benzofurazan (B1196253) skeleton, underscores the importance of this functional group in analytical and synthetic chemistry. researchgate.netnih.gov

Contribution to the Synthesis of Potential Drug Precursors and Bioisosteres (emphasizing synthetic utility, not biological activity)

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents. researchgate.net The reaction of this compound with various amines provides straightforward access to a diverse array of novel sulfonamides that can serve as precursors for drug discovery programs. ekb.eg

The 4-fluorothiophene ring itself can act as a bioisostere for other aromatic systems, such as a phenyl ring. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, potency, and selectivity. The presence of the fluorine atom can further enhance these properties by altering the compound's lipophilicity and binding interactions. Therefore, the synthetic utility of this compound lies in its ability to introduce the 4-fluorothiophene-3-sulfonyl moiety into larger molecules, providing medicinal chemists with valuable tools for developing new potential drug precursors.

Theoretical and Computational Studies on 4 Fluorothiophene 3 Sulfonyl Chloride

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic architecture of 4-fluorothiophene-3-sulfonyl chloride is dictated by the interplay of the thiophene (B33073) ring's aromaticity and the potent inductive and mesomeric effects of its substituents. The fluorine atom at the 4-position and the sulfonyl chloride group at the 3-position are both strongly electron-withdrawing, which significantly modulates the electron density distribution across the thiophene ring.

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are essential for a precise description of this molecule's electronic landscape. Such calculations can elucidate the molecular orbital (MO) energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to be localized predominantly on the sulfonyl chloride moiety and the thiophene ring, indicating that these are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, would likely reveal that the sulfonyl oxygens are primary hydrogen bond acceptors. nih.gov The fluorine and chlorine atoms also contribute significantly to the electrostatic potential surface, creating distinct regions of positive and negative potential that guide non-covalent interactions and molecular recognition processes. nih.gov

| Parameter | Predicted Value | Methodological Basis |

| Bond Length (C-S, ring) | ~1.72 Å | DFT calculations on thiophene derivatives |

| Bond Length (C-F) | ~1.35 Å | DFT calculations on fluoroarenes |

| Bond Length (S-Cl) | ~2.08 Å | DFT calculations on arenesulfonyl chlorides mdpi.com |

| Bond Length (S=O) | ~1.43 Å | DFT calculations on arenesulfonyl chlorides mdpi.com |

| Bond Angle (O-S-O) | ~120° | DFT calculations on arenesulfonyl chlorides |

| HOMO Energy | Low | Electron-withdrawing nature of substituents |

| LUMO Energy | Low | Electrophilic sulfur center |

| HOMO-LUMO Gap | Relatively Large | Indicates high kinetic stability |

Note: The values in this table are illustrative, based on computational studies of structurally related molecules, and serve to represent the expected outcomes of a dedicated DFT analysis on this compound.

Computational Modeling of Reactivity Profiles and Reaction Energetics

The primary reactive center of this compound is the electron-deficient sulfur atom of the sulfonyl chloride group. This sulfur atom is a potent electrophile, making the compound highly susceptible to nucleophilic substitution reactions. Computational modeling can quantify this reactivity by calculating various chemical descriptors.

The reaction energetics for nucleophilic attack at the sulfur atom can be mapped by calculating the potential energy surface. This involves determining the energies of the reactants, transition states, and products. The activation energy (the energy barrier from reactants to the transition state) is a key determinant of the reaction rate. For sulfonyl chlorides, these reactions are typically exothermic, driven by the formation of a stable sulfonate, sulfonamide, or sulfonic acid and the departure of the chloride leaving group.

DFT calculations can be used to model the thermodynamics of these transformations, providing valuable data on reaction enthalpies and free energies, which predict the spontaneity and position of equilibrium for a given reaction.

| Parameter | Predicted Characteristic | Rationale |

| Global Electrophilicity Index (ω) | High | Presence of two strong electron-withdrawing groups (-F, -SO₂Cl) |

| Nucleophilicity Index (N) | Low | Overall electron-deficient nature of the molecule |

| Activation Energy (vs. H₂O) | Moderate | Sulfonyl chlorides are reactive but typically require heat or a catalyst for hydrolysis nih.gov |

| Reaction Enthalpy (Sulfonamide formation) | Negative (Exothermic) | Formation of a strong S-N bond and stable HCl byproduct |

Note: This table presents a qualitative reactivity profile based on the known chemistry of sulfonyl chlorides and the electronic effects of the substituents.

Conformational Analysis and Investigation of Steric Effects within Derivatives

The rotational barrier around the C3-S bond of the thiophene ring is a key feature of the conformational landscape of this compound. Different orientations of the sulfonyl chloride group relative to the thiophene ring can give rise to distinct conformers. Computational methods, particularly DFT, can be used to calculate the relative energies of these conformers to identify the most stable arrangement.

The lowest energy conformation is likely one that minimizes steric repulsion between the sulfonyl oxygens and the adjacent fluorine atom and thiophene ring hydrogen. Intramolecular non-covalent interactions, such as weak hydrogen bonds between the sulfonyl oxygens and the hydrogen at the 2-position of the thiophene ring, may also play a role in stabilizing certain conformations. mdpi.com

For derivatives of this compound, where additional substituents are introduced, steric effects can become more pronounced. For example, introducing a bulky alkyl group at the 2-position would likely force the sulfonyl chloride group into a specific orientation to avoid steric clash. These steric constraints can have a significant impact on the molecule's reactivity by shielding the electrophilic sulfur center from nucleophilic attack.

| Conformer | Dihedral Angle (F-C4-C3-S) | Relative Energy (kcal/mol) | Key Interaction |

| Anti-periplanar | ~180° | 0 (Reference) | Minimizes steric and electrostatic repulsion |

| Syn-periplanar | ~0° | Higher | Increased repulsion between F and S=O groups |

| Gauche | ~±60° | Intermediate | Balance of steric and electrostatic forces |

Note: This table provides a hypothetical conformational analysis. The actual energy differences would require specific computational investigation.

Elucidation of Reaction Mechanisms via Advanced Computational Techniques

Advanced computational techniques are invaluable for elucidating the precise step-by-step mechanisms of reactions involving sulfonyl chlorides. The most common reaction is nucleophilic substitution at the sulfur center. Theoretical studies on analogous arenesulfonyl chlorides have shown that this can proceed through different pathways, primarily a concerted Sₙ2-like mechanism or a stepwise addition-elimination mechanism. nih.gov

For a chloride-for-chloride exchange, DFT calculations strongly support a single transition state, consistent with an Sₙ2 mechanism. mdpi.comnih.gov In this pathway, the incoming nucleophile attacks the sulfur atom from the side opposite the leaving group (chloride), proceeding through a trigonal bipyramidal transition state.

In contrast, for a more electronegative nucleophile like fluoride (B91410), the mechanism may shift to a stepwise addition-elimination pathway. nih.gov This involves the formation of a pentacoordinate sulfurane intermediate, which then expels the chloride leaving group. Computational modeling can distinguish between these mechanisms by locating the relevant transition states and intermediates on the potential energy surface and comparing their relative energies. The pathway with the lowest activation energy barrier is the one that is kinetically favored.

Prediction of Spectroscopic Properties Relevant to Structural Elucidation

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of newly synthesized compounds or to interpret complex experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.com

For this compound, computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted ¹⁹F chemical shift is particularly sensitive to the electronic environment, making it a valuable probe for confirming the fluorine's position and studying intermolecular interactions. nih.govnih.gov

Similarly, the vibrational frequencies from an IR spectrum can be calculated. These calculations can help assign specific absorption bands to molecular motions, such as the characteristic symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonyl group, the C-F stretch, and various vibrations of the thiophene ring. Comparing these predicted spectra with experimental data provides a high degree of confidence in the structural assignment. mdpi.com

| Spectrum Type | Predicted Key Signals | Rationale / Assignment |

| ¹H NMR | Two doublets in the aromatic region | Signals for H at C2 and H at C5, showing coupling to each other. |

| ¹³C NMR | Four distinct signals in the aromatic region | One signal for each carbon of the thiophene ring, with shifts influenced by F and SO₂Cl. |

| ¹⁹F NMR | One singlet | Signal for the fluorine atom at C4. Its chemical shift is sensitive to the solvent and electronic environment. mines.edu |

| IR Spectroscopy | ~1380 cm⁻¹ and ~1180 cm⁻¹ | Strong absorptions corresponding to the asymmetric and symmetric S=O stretching modes. |

| IR Spectroscopy | ~1100-1000 cm⁻¹ | Absorption corresponding to the C-F stretching vibration. |

Note: The predicted spectroscopic values are illustrative and based on typical ranges for these functional groups. Actual values would require specific quantum chemical calculations.

Conclusion and Future Research Trajectories

Summary of Current Research Advances Pertaining to 4-Fluorothiophene-3-sulfonyl Chloride

This compound has emerged as a significant building block in medicinal and materials chemistry. Its utility is primarily derived from the reactive sulfonyl chloride functional group, which readily undergoes reactions with primary and secondary amines to form a diverse array of sulfonamide derivatives. researchgate.net The presence of the fluorine atom on the thiophene (B33073) ring is of particular interest as it can modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are crucial parameters in drug design.

Research has demonstrated that the incorporation of the 4-fluorothiophene moiety can lead to compounds with significant biological activity. For instance, thiophene-containing sulfonamides have been investigated for their antibacterial properties, with some derivatives showing potent activity against various bacterial strains. proquest.com The thiophene ring acts as a bioisostere for a benzene (B151609) ring, and its substitution with fluorine can enhance binding affinities to biological targets. proquest.com Furthermore, thiophene derivatives have been utilized as ligands to create highly luminescent and stable nanocrystals, indicating their potential in materials science applications. frontiersin.org

Identification of Remaining Synthetic and Mechanistic Challenges

Despite its utility, challenges in the synthesis and mechanistic understanding of this compound persist. The multi-step synthesis of the parent compound can be inefficient, and the regioselective introduction of the fluorine atom and the sulfonyl chloride group onto the thiophene ring requires careful control of reaction conditions. Developing more efficient, scalable, and cost-effective synthetic routes is a key challenge that needs to be addressed for its wider application.

Mechanistically, a comprehensive understanding of the electronic effects of the fluorine substituent on the reactivity of the sulfonyl chloride group and the thiophene ring is still developing. The influence of the fluorine atom on the orientation of incoming nucleophiles and the stability of reaction intermediates is an area that warrants further investigation. Moreover, the potential for side reactions, such as the cleavage of the thiophene ring under harsh reaction conditions, presents a synthetic hurdle. The development of milder reaction protocols is therefore a significant goal.

Prospective Research Avenues for Expanding the Synthetic Utility of the Compound

Future research will likely focus on expanding the synthetic toolbox for this compound. A promising direction is the development of novel palladium-catalyzed cross-coupling reactions to further functionalize the thiophene ring. researchgate.net This would allow for the introduction of a wider range of substituents, leading to a greater diversity of molecular architectures. The exploration of C-H activation methodologies to directly functionalize the thiophene ring would also represent a significant advancement, offering a more atom-economical approach to derivatization.

The use of this compound in multicomponent reactions could provide rapid access to complex molecules from simple starting materials. nih.gov Designing one-pot procedures that combine the formation of the sulfonamide with subsequent cyclization or coupling reactions would be a highly efficient strategy for generating novel heterocyclic scaffolds.

Potential for Novel Methodological Developments and Interdisciplinary Applications

The unique electronic properties of the 4-fluorothiophene moiety open up possibilities for novel methodological developments. For example, the fluorine atom could be used as a handle for ¹⁹F NMR-based screening and mechanistic studies, providing valuable insights into molecular interactions and reaction pathways.

Beyond traditional organic synthesis, this compound and its derivatives have significant potential in interdisciplinary fields. In materials science, the incorporation of this moiety into organic semiconductors could lead to materials with improved charge transport properties and stability for applications in organic electronics. frontiersin.org In chemical biology, sulfonamide derivatives can be explored as chemical probes to study biological processes or as inhibitors for various enzymes, such as carbonic anhydrases and kinases. nih.gov The continued exploration of this versatile building block is poised to yield significant advancements in both chemistry and related scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.